1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple amino groups and heptylphenoxy substituents. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione, which is a common precursor in anthraquinone chemistry.
Amination: The introduction of amino groups at positions 1, 4, 5, and 8 is achieved through a series of nitration and reduction reactions. Nitration is typically carried out using concentrated nitric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride or iron powder.
Phenoxy Substitution: The phenoxy groups are introduced through nucleophilic aromatic substitution reactions. This involves reacting the aminated anthraquinone with 3-heptylphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and phenoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance pigments and coatings.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds with biological molecules, while the phenoxy groups enhance its lipophilicity, allowing it to penetrate cell membranes. The quinone structure can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 2,3,5,6-Tetraamino-1,4-benzoquinone
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione is unique due to its specific heptylphenoxy substituents, which impart distinct physical and chemical properties. These substituents enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it particularly useful in applications requiring high lipophilicity.
Properties
CAS No. |
88600-17-3 |
---|---|
Molecular Formula |
C40H48N4O4 |
Molecular Weight |
648.8 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,6-bis(3-heptylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C40H48N4O4/c1-3-5-7-9-11-15-25-17-13-19-27(21-25)47-31-23-29(41)33-35(37(31)43)39(45)34-30(42)24-32(38(44)36(34)40(33)46)48-28-20-14-18-26(22-28)16-12-10-8-6-4-2/h13-14,17-24H,3-12,15-16,41-44H2,1-2H3 |
InChI Key |
AOMJFLWXWNVQJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)CCCCCCC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.